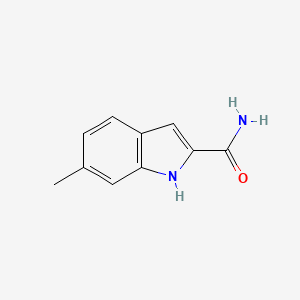

6-methyl-1H-indole-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

893730-34-2 |

|---|---|

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

6-methyl-1H-indole-2-carboxamide |

InChI |

InChI=1S/C10H10N2O/c1-6-2-3-7-5-9(10(11)13)12-8(7)4-6/h2-5,12H,1H3,(H2,11,13) |

InChI Key |

XRYVKAFQUAQPLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(N2)C(=O)N |

Origin of Product |

United States |

Significance of Indole Scaffolds in Medicinal Chemistry and Chemical Biology

The indole (B1671886) nucleus, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental structural motif in a multitude of biologically active compounds. nih.govwikipedia.org Its prevalence in nature is exemplified by its presence in the essential amino acid tryptophan and the neurotransmitter serotonin. wikipedia.orgnih.gov This widespread occurrence in vital biomolecules underscores the inherent ability of the indole scaffold to interact with biological systems.

In medicinal chemistry, the indole ring is considered a "privileged scaffold". This term refers to molecular frameworks that are capable of binding to a range of different biological targets. nih.gov The versatility of the indole structure allows for the synthesis of large libraries of compounds based on a single core, which can then be screened against various receptors to identify multiple active molecules. nih.gov This structural adaptability, which allows for diverse substitutions on the indole ring, can significantly alter the biological activity of the resulting compounds, leading to the discovery of novel therapeutic agents. mdpi.com

The significance of indole derivatives is further highlighted by their diverse pharmacological activities, which include anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comnih.govnih.gov For instance, well-known drugs like the anticancer agents vincristine (B1662923) and vinblastine (B1199706) contain an indole nucleus and function by inhibiting tubulin polymerization. nih.gov The ability of indole-based compounds to target a wide array of biological pathways makes them invaluable tools in the quest for new and effective treatments for a variety of diseases. mdpi.comnih.gov

Overview of 6 Methyl 1h Indole 2 Carboxamide As a Privileged Structure in Research

Within the broad family of indole (B1671886) derivatives, 6-methyl-1H-indole-2-carboxamide has garnered specific attention as a privileged structure in its own right. The "privileged" nature of a chemical scaffold implies its ability to serve as a versatile template for the development of new biologically active molecules. nih.gov The indole ring itself is a well-established privileged scaffold, and the specific substitutions at the 2 and 6 positions of this compound appear to confer particularly useful properties for drug discovery. nih.gov

The carboxamide group at the 2-position of the indole ring is a key feature, as it can form hydrogen bonds with various enzymes and proteins, often leading to the inhibition of their activity. nih.gov Research has shown that the presence of a carboxamide moiety in indole derivatives is often crucial for their inhibitory effects. nih.gov

The combination of the indole core, the 2-carboxamide (B11827560) group, and the 6-methyl substituent creates a molecule with a unique three-dimensional structure and electronic distribution, making it a promising starting point for the design of new therapeutic agents.

Historical Context and Evolution of Indole Derived Research Compounds

The journey of indole-derived research compounds began with the isolation and study of naturally occurring indole (B1671886) alkaloids. For example, reserpine, derived from the Rauwolfia plant, was historically used as an antihypertensive and antipsychotic agent. nih.gov The discovery of the biological activities of such natural products spurred chemists to synthesize and investigate a wide range of indole derivatives.

A significant milestone in indole chemistry was the development of the Fischer indole synthesis, a versatile method for preparing substituted indoles that remains widely used, particularly in the pharmaceutical industry. wikipedia.org This and other synthetic methodologies have enabled the creation of vast libraries of indole-based compounds for biological screening. taylorandfrancis.com

Over the years, research has evolved from studying naturally occurring indoles to the rational design of synthetic derivatives with specific therapeutic targets. This has led to the development of numerous indole-containing drugs for a variety of conditions. The understanding of structure-activity relationships (SAR) has become increasingly sophisticated, allowing researchers to fine-tune the properties of indole derivatives to enhance their efficacy and reduce side effects. The focus on specific substructures, such as the indole-2-carboxamide moiety, reflects this evolution towards a more targeted approach to drug discovery. nih.gov

Scope and Research Trajectories for 6 Methyl 1h Indole 2 Carboxamide

Retrosynthetic Analysis and Key Precursors for the this compound Core

A retrosynthetic analysis of this compound simplifies the complex structure into more readily available starting materials. The primary disconnection occurs at the amide bond, leading to the precursor 6-methyl-1H-indole-2-carboxylic acid or its corresponding ester. This key intermediate is the focal point of most synthetic strategies.

Further disconnection of the indole ring itself suggests several pathways based on classical named reactions. For instance, a Fischer indole synthesis approach would disconnect the N1-C2 and C3-C3a bonds, leading back to (4-methylphenyl)hydrazine and a three-carbon electrophile, such as pyruvic acid or its ester. Alternatively, a Madelung synthesis pathway involves an intramolecular cyclization, pointing to N-acyl-4-methyl-2-toluidine as the direct precursor. Palladium-catalyzed methods, like the Larock synthesis, would disconnect the N1-C7a and C2-C3 bonds, identifying 2-iodo-4-methylaniline (B1303665) and a suitable alkyne as the key precursors.

The synthesis of these precursors is fundamental. (4-methylphenyl)hydrazine is typically prepared by the diazotization of p-toluidine (B81030) followed by reduction. N-acyl-4-methyl-2-toluidine can be synthesized by the acylation of 4-methyl-2-toluidine. The precursor for the Larock synthesis, 2-iodo-4-methylaniline, can be formed from 4-methylaniline through ortho-iodination.

Table 1: Key Precursors and Corresponding Synthetic Approaches

| Precursor | Corresponding Synthetic Strategy |

|---|---|

| (4-methylphenyl)hydrazine | Fischer Indole Synthesis |

| N-acyl-4-methyl-2-toluidine | Madelung Indole Synthesis |

| 4-methyl-2-nitrotoluene | Bartoli Indole Synthesis |

Classical Indole Ring Formation Strategies Applied to this compound Synthesis

The construction of the indole nucleus is a well-explored area of organic chemistry, with several classical methods adaptable for the synthesis of this compound. nih.gov

Fischer Indole Synthesis Modifications

The Fischer indole synthesis is one of the oldest and most reliable methods for preparing indoles. byjus.com The reaction involves heating a phenylhydrazone with a Brønsted or Lewis acid catalyst. wikipedia.orgtestbook.com For the target molecule, the synthesis would commence with the reaction of (4-methylphenyl)hydrazine with an appropriate keto-acid or ester, like ethyl pyruvate, to form the corresponding hydrazone. nih.gov This hydrazone, upon treatment with an acid catalyst such as p-toluenesulfonic acid (PTSA), polyphosphoric acid (PPA), or zinc chloride, undergoes a vulcanchem.comvulcanchem.com-sigmatropic rearrangement to form the indole ring. wikipedia.orgnih.govnih.gov

The mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. byjus.comnih.gov Protonation of the enamine is followed by the key vulcanchem.comvulcanchem.com-sigmatropic rearrangement, which breaks the N-N bond and forms a C-C bond. nih.gov Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole. wikipedia.org This process would yield ethyl 6-methyl-1H-indole-2-carboxylate. The final step is the conversion of the ester to the primary carboxamide, typically through ammonolysis or by hydrolysis to the carboxylic acid followed by an amide coupling reaction using reagents like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate). nih.gov

Madelung and Bartoli Indole Syntheses

Madelung Indole Synthesis The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.orgresearchgate.net To synthesize the 6-methylindole (B1295342) core, the starting material would be an N-acyl derivative of 4-methyl-2-toluidine. The reaction is typically carried out with a strong base like sodium or potassium alkoxide at temperatures between 200–400 °C. wikipedia.org The mechanism involves the deprotonation of both the amide nitrogen and the benzylic methyl group ortho to the amide, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl. wikipedia.org While effective for certain substrates, the harsh reaction conditions limit its applicability and functional group tolerance. wikipedia.orgresearchgate.net

Bartoli Indole Synthesis The Bartoli indole synthesis is a reaction between an ortho-substituted nitroarene and a vinyl Grignard reagent to produce a substituted indole. wikipedia.org This method is particularly useful for the synthesis of 7-substituted indoles due to the steric requirement of the ortho group. For a 6-methylindole derivative, the starting material would be 1-methyl-2-nitrotoluene. The reaction requires at least three equivalents of the vinyl Grignard reagent. wikipedia.org The mechanism involves the initial addition of the Grignard reagent to the nitro group, followed by a vulcanchem.comvulcanchem.com-sigmatropic rearrangement facilitated by the ortho-substituent. wikipedia.org While powerful, the success of this reaction is highly dependent on the presence of a sterically bulky group at the ortho position of the nitroarene, which may present challenges for this specific target. wikipedia.org

Nenitzescu Indole Synthesis and Derivatives

The Nenitzescu indole synthesis is a condensation reaction between a benzoquinone and a β-aminocrotonic ester, which primarily yields 5-hydroxyindole (B134679) derivatives. wikipedia.orgnumberanalytics.com The reaction mechanism involves a Michael addition followed by a nucleophilic attack and elimination. wikipedia.org Given that the target compound is a 6-methylindole, the Nenitzescu synthesis is not a direct or conventional route for its preparation. The starting materials and reaction pathway are geared specifically towards the formation of the 5-hydroxyindole skeleton. numberanalytics.comresearchgate.netresearchgate.net Adapting this method for the synthesis of this compound would require significant and non-traditional modifications, making other classical routes more synthetically viable.

Larock Indole Synthesis and Palladium-Catalyzed Approaches

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgsynarchive.com This method offers great versatility and high regioselectivity. ub.edu For the synthesis of the this compound core, the reaction would employ 2-iodo-4-methylaniline and an alkyne bearing a carboxamide precursor at one terminus.

The catalytic cycle typically begins with the reduction of a Pd(II) source to Pd(0). ub.edu This is followed by oxidative addition of the 2-iodo-4-methylaniline to the Pd(0) center. The alkyne then coordinates to the resulting arylpalladium(II) complex and undergoes migratory insertion into the aryl-palladium bond. The final steps involve intramolecular cyclization by the nitrogen atom onto the newly formed vinyl-palladium species and subsequent reductive elimination to afford the indole ring and regenerate the Pd(0) catalyst. wikipedia.orgub.edu The choice of ligands, base, and solvent is crucial for optimizing the reaction yield and regioselectivity. wikipedia.org This method is highly valued for its ability to construct complex indoles in a single step from readily available precursors. ub.eduresearchgate.net

Modern and Sustainable Synthetic Approaches for this compound

Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and atom-economical methods. For indole synthesis, this includes the use of alternative, less expensive metal catalysts and the development of C-H activation strategies.

Cobalt-catalyzed C-H/N-H annulation reactions have emerged as a modern approach for constructing carbolinone scaffolds from indolecarboxamides and alkenes. acs.orgacs.org These methods offer high regioselectivity and functional group tolerance, representing a more sustainable alternative to palladium-based systems. While not a direct synthesis of the target molecule, the principles of using earth-abundant metals for C-H functionalization of indole carboxamide precursors are highly relevant.

Palladium-catalyzed reactions continue to evolve, with new protocols for the dual C-H functionalization of indole-2-carboxamides being developed to create fused polycyclic systems. acs.org Furthermore, research into more sustainable catalysis has explored the use of nickel as a cheaper alternative to palladium for Larock-type annulations, addressing some of the economic and environmental concerns associated with precious metal catalysis. researchgate.net Solid-phase synthesis represents another modern technique, which can be applied to methods like the Nenitzescu synthesis to facilitate purification and automation. researchgate.net These modern approaches signify a shift towards more sophisticated and environmentally conscious strategies for the synthesis of complex heterocyclic compounds like this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of indole derivatives.

The Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides. wikipedia.org This reaction is instrumental in synthesizing N-arylindoles and can be applied to aryl halides or triflates, offering a more facile alternative to harsher classical methods. wikipedia.orgbeilstein-journals.org The mechanism generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by amine addition, deprotonation, and reductive elimination. wikipedia.org The choice of palladium source and ligands is crucial for the reaction's success. beilstein-journals.org Different generations of catalyst systems have been developed to broaden the scope of coupling partners and allow for milder reaction conditions. wikipedia.org

The Suzuki-Miyaura cross-coupling is a versatile method for creating carbon-carbon bonds by reacting organoboron compounds with organic halides or triflates in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used due to the stability, low toxicity, and commercial availability of boronic acids. nih.gov The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. nih.gov For the synthesis of indole derivatives, this can involve coupling an indolylboronic acid with an aryl halide or, conversely, an arylboronic acid with a halogenated indole. nih.govnih.gov The reaction conditions, including the choice of catalyst, ligand, and base, are critical for achieving high yields, especially with nitrogen-rich heterocycles which can sometimes inhibit the catalyst. nih.gov

Table 1: Comparison of Buchwald-Hartwig and Suzuki-Miyaura Reactions for Indole Functionalization

| Feature | Buchwald-Hartwig Amination | Suzuki-Miyaura Cross-Coupling |

| Bond Formed | Carbon-Nitrogen (C-N) | Carbon-Carbon (C-C) |

| Key Reactants | Amine, Aryl Halide/Triflate | Organoboron compound, Aryl Halide/Triflate |

| Catalyst | Palladium complex | Palladium complex |

| Typical Application for Indoles | N-arylation, amination of the indole ring. | Arylation at various positions of the indole ring. |

| Advantages | Direct amination, broad substrate scope. | Stable and non-toxic boron reagents, high functional group tolerance. |

| Challenges | Ligand sensitivity, potential side reactions. | Inhibition by N-H groups in unprotected indoles. |

C-H Activation Strategies for Indole Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of indoles, avoiding the need for pre-functionalized starting materials. youtube.com This approach allows for the direct formation of C-C or C-heteroatom bonds at various positions on the indole ring.

Site-selectivity is a major challenge due to the presence of multiple C-H bonds. researchgate.net While the C2 and C3 positions of the indole are generally more reactive, functionalization of the benzene (B151609) core (C4-C7) is more difficult to achieve. researchgate.net The use of directing groups, often attached to the indole nitrogen, can effectively control the regioselectivity of the C-H activation. researchgate.netnih.gov For instance, a cobalt-catalyzed cascade [4 + 2] annulation of indolecarboxamides with alkenes has been achieved using an 8-aminoquinoline (B160924) directing group, leading to the formation of γ-carbolinones. acs.org

Mechanistic studies, including deuterium-labeling experiments, have provided insights into these reactions. For example, in the cobalt-catalyzed annulation, a kinetic isotope effect (kH/kD) of 1.1 suggested that C-H bond cleavage may not be the rate-limiting step. acs.org Various transition metals, including palladium, rhodium, and cobalt, have been employed in C-H activation strategies for indole functionalization. researchgate.netacs.orgresearchgate.net

Photoredox Catalysis in Indole Ring Assembly

Visible-light photoredox catalysis has become a sustainable and powerful tool in organic synthesis, enabling novel bond formations under mild conditions. researchgate.netmdpi.comrsc.org This approach utilizes a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer processes to generate radical intermediates. acs.orgnih.gov

In the context of indole chemistry, photoredox catalysis has been applied to the functionalization of the indole ring. For example, the direct cyanomethylation of indoles at the C2 or C3 position has been achieved using a photocatalyst, bromoacetonitrile (B46782), and blue LEDs. nih.govacs.org The proposed mechanism involves the reduction of bromoacetonitrile by the photoexcited catalyst to generate a cyanomethyl radical, which then attacks the electron-rich indole ring. acs.org

Photoredox catalysis can also be combined with other catalytic methods. For instance, a dual photoredox and gold catalysis system has been used for the intramolecular cyclization of bromoalkanes onto indoles. acs.orgnih.gov This method provides a mild alternative to traditional radical initiation techniques. acs.orgnih.gov Furthermore, visible-light-induced strategies have been developed for the synthesis of the indole ring itself, such as the redox-neutral desulfonylative C(sp2)–H functionalization to form N-substituted indoles. rsc.org

Electrochemistry in Organic Synthesis of Indole Derivatives

Electrosynthesis offers a green and efficient alternative for the synthesis and functionalization of indole derivatives, using electrons as traceless reagents and often avoiding the need for chemical oxidants or reductants. rsc.orgresearchgate.net

Electrochemical methods have been successfully employed for the construction of the indole ring. For example, the intramolecular annulation of 2-vinylanilines can be achieved electrochemically, sometimes mediated by species like iodine, to yield indoles. rsc.orgorganic-chemistry.org These methods can provide access to a variety of substituted indoles under mild conditions. rsc.org

Furthermore, electrochemical approaches can be used for the functionalization of existing indole rings. For instance, an electrochemical iodoamination of various indole derivatives with unactivated amines has been developed. acs.org This strategy has proven effective for the late-stage functionalization of complex molecules. acs.org Mechanistic studies, including cyclic voltammetry, are often used to understand the redox processes involved in these electrochemical transformations. acs.org

Flow Chemistry and Continuous Synthesis of this compound

While specific examples for the continuous flow synthesis of this compound are not prevalent in the provided search results, flow chemistry offers significant advantages for the synthesis of pharmaceutical intermediates. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. The synthesis of indole-2-carboxamides, which often involves multiple steps including indole formation, hydrolysis, and amide coupling, could be streamlined using a multi-step continuous flow process. Each step could be optimized individually and then integrated into a continuous sequence, potentially reducing manual handling and purification steps between stages.

Derivatization Strategies for the Carboxamide Moiety and Indole Ring System

The indole-2-carboxamide scaffold is a versatile precursor for creating a diverse range of polycyclic indole structures through various derivatization strategies. rsc.org

Amidation and Functionalization at the C2 Position

The carboxamide group at the C2 position is a key handle for derivatization. Standard amide coupling reactions are commonly used to introduce a wide variety of amine-containing fragments. nih.govnih.gov These reactions typically involve activating the corresponding indole-2-carboxylic acid with a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). nih.govmdpi.com

Further functionalization can be achieved on the indole ring itself. For example, the C3 position can be functionalized prior to or after the formation of the carboxamide. One strategy involves introducing a formyl group at C3 via a Vilsmeier-Haack reaction. nih.gov This formyl group can then be reduced to a hydroxymethyl group, which can be further converted to other functionalities, such as an azide, providing a site for further conjugation. nih.gov

Copper-catalyzed oxidative dearomatization/spirocyclization of indole-2-carboxamides has been developed to create C2-spiro-pseudoindoxyls, functionalizing two C-H bonds in the process. researchgate.net Additionally, palladium-catalyzed dual C(sp2)-H functionalization of indole-2-carboxamides has been reported to produce indolo[3,2-c]quinolinones, involving a 1,2-acyl migration. acs.org

N1-Substitution and Side Chain Introduction

The modification of the this compound scaffold at the N1 position and the carboxamide side chain is crucial for tuning the molecule's properties. These modifications are typically achieved through N-substitution reactions on the indole nitrogen and amide bond formation at the C2 position.

A common strategy for introducing substituents at the N1 position involves the alkylation or arylation of the indole nitrogen. For instance, N-alkylation can be achieved by treating the parent indole with an appropriate alkyl halide in the presence of a base. Similarly, N-arylation can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the introduction of a wide range of aryl and heteroaryl groups. researchgate.net The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity. researchgate.net

The introduction of diverse side chains at the C2-carboxamide position is most frequently accomplished through amide coupling reactions. This involves the activation of the corresponding 6-methyl-1H-indole-2-carboxylic acid, followed by reaction with a primary or secondary amine. Common coupling reagents used to facilitate this transformation include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP). mdpi.comnih.gov These methods allow for the synthesis of a large library of analogues with varying side chains, which is essential for systematic structure-activity relationship (SAR) studies. nih.govnih.gov

| Reagent/Catalyst | Reaction Type | Position of Functionalization | Reference |

| Alkyl Halide/Base | N-Alkylation | N1 | chemrxiv.org |

| Aryl Halide/Pd-catalyst | N-Arylation | N1 | researchgate.net |

| EDC/HOBt | Amide Coupling | C2-carboxamide | nih.gov |

| BOP reagent | Amide Coupling | C2-carboxamide | mdpi.com |

| Di-tert-butyl dicarbonate | N-Boc Protection | N1 | nih.gov |

Functionalization at the C6-Methyl Group

Direct functionalization of the C6-methyl group of this compound presents a synthetic challenge but offers a valuable handle for further molecular elaboration. While direct methods on the target molecule are not extensively reported, analogous transformations on related methylindole systems suggest plausible routes.

One potential strategy is benzylic bromination using reagents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., with light or a radical initiator like AIBN). This would generate a 6-(bromomethyl)-1H-indole-2-carboxamide intermediate, which can then serve as an electrophile for substitution reactions with various nucleophiles to introduce a wide range of functional groups. A study on the regioselective bromination of methyl indolyl-3-acetate at the C6-position was achieved by first introducing electron-withdrawing groups at the N1 and C2 positions to direct the bromination. researchgate.net

Another approach involves the oxidation of the methyl group. Strong oxidizing agents could potentially convert the methyl group to a carboxylic acid, which could then be further functionalized. Milder oxidation could yield the corresponding aldehyde, a versatile intermediate for various transformations such as reductive amination or Wittig reactions. For example, the oxidation of 2-methylindole (B41428) derivatives to the corresponding aldehydes has been reported using active manganese dioxide. nih.gov

Radical-mediated C(sp³)–H functionalization is an emerging and powerful tool that could be applied to the C6-methyl group. These methods often utilize transition metal catalysts or photoredox catalysis to generate a benzylic radical, which can then be trapped by a variety of coupling partners. chemrxiv.org

| Reaction Type | Reagent/Condition | Product Type | Potential Application | Reference |

| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN | 6-(Bromomethyl) derivative | Introduction of nucleophiles | researchgate.net |

| Oxidation | Manganese Dioxide | 6-Formyl derivative | Aldehyde chemistry | nih.gov |

| Radical C-H Functionalization | Radical Initiator/Catalyst | C6-functionalized analogues | Diverse functionalization | chemrxiv.org |

Stereoselective Synthesis of Chiral this compound Analogs

The development of stereoselective methods for the synthesis of chiral analogues of this compound is of significant interest, as the three-dimensional arrangement of substituents can have a profound impact on biological activity. While specific examples for this exact scaffold are limited, general strategies for the asymmetric synthesis of chiral indole derivatives can be adapted. nih.govacs.org

One approach involves the use of a chiral pool, starting from readily available enantiopure starting materials. For instance, a chiral amine could be used in the amide coupling step with 6-methyl-1H-indole-2-carboxylic acid to introduce a stereocenter in the side chain.

Alternatively, asymmetric catalysis can be employed to control the stereochemistry during the synthesis. This could involve the use of chiral catalysts for key bond-forming reactions. For example, asymmetric Friedel-Crafts alkylation of the indole nucleus with prochiral electrophiles can establish a stereocenter on the indole ring system. nih.gov Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide variety of chiral indole-based heterocycles. acs.orgacs.org Chiral phosphoric acids, for instance, have been successfully used in catalytic asymmetric reactions involving indole derivatives. acs.org

Furthermore, if a chiral center is introduced at the C3 position of the indole ring, diastereoselective reductions or other transformations can be used to generate specific stereoisomers of more complex polycyclic analogues.

| Strategy | Method | Key Feature | Reference |

| Chiral Pool Synthesis | Use of enantiopure starting materials (e.g., chiral amines) | Introduces stereocenters from commercially available sources | N/A |

| Asymmetric Catalysis | Enantioselective Friedel-Crafts reaction | Creates new stereocenters with high enantioselectivity | nih.gov |

| Organocatalysis | Use of chiral organocatalysts (e.g., chiral phosphoric acids) | Metal-free, highly enantioselective transformations | acs.orgacs.org |

Systematic Structural Modifications of the this compound Scaffold

The indole nucleus, with its unique electronic and structural features, offers multiple points for chemical modification. For the this compound core, these modifications are primarily focused on the indole nitrogen (N1), the carboxamide moiety at C2, and the benzene ring of the indole.

The nitrogen atom at the N1 position of the indole ring is a common site for substitution, influencing the compound's physicochemical properties and its interaction with biological targets. While specific studies on N1-substituted this compound are not extensively detailed in the provided context, general principles from related indole-2-carboxamide series can be extrapolated.

Methylation at the N1 position has been shown to impact activity. For instance, in a series of indole-2-carboxamides, N-methylation of the indole nitrogen, in combination with N-methylation of the amide, restored potency that was lost with single N-methylation of the amide. nih.govacs.org This suggests that the N1-substituent can play a crucial role in maintaining the bioactive conformation of the molecule. The presence of a substituent at N1 can also affect the hydrogen bonding capacity of the indole NH group, which may be a critical interaction point with a target protein.

The carboxamide group at the C2 position is a key structural feature, often involved in crucial hydrogen bonding interactions with target proteins. Modifications to this moiety are a common strategy to enhance potency, selectivity, and metabolic stability.

Bioisosteric replacement of the amide bond is a widely used strategy in medicinal chemistry to improve pharmacokinetic properties, such as metabolic stability, while retaining or improving biological activity. nih.govdrughunter.com Common amide isosteres include heterocycles like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. nih.govcambridgemedchemconsulting.com These five-membered heterocyclic rings can mimic the geometry and hydrogen bonding capabilities of the amide group. cambridgemedchemconsulting.com For instance, the replacement of a labile ester with an oxadiazole has been shown to afford modulators with high metabolic stability. cambridgemedchemconsulting.com In the context of indole-2-carboxamides, replacing the carboxamide with a sulfonamide, a non-classical isostere, resulted in a complete loss of potency in one study, highlighting the critical role of the carboxamide linkage for that specific target. nih.govacs.org

Substitution on the amide nitrogen is a frequently explored modification to probe the binding pocket and introduce additional interactions. In various series of indole-2-carboxamides, the amide nitrogen is often substituted with alkyl, aryl, or more complex moieties. For example, in a series of anti-mycobacterial indole-2-carboxamides, the amide was substituted with various bulky aliphatic groups, where a cyclooctyl substituent maintained potent activity. nih.gov In another study on CB1 receptor allosteric modulators, the amide was substituted with a phenethyl group, and further modifications on the phenyl ring of this substituent were explored. nih.gov These examples underscore the importance of the substituent on the amide nitrogen for achieving desired biological activity. N-methylation of the amide in one series of indole-2-carboxamides led to equipotent compounds, but when combined with N-methylation of the indole, potency was restored, suggesting a complex interplay between different parts of the molecule. nih.govacs.org

Substituents on the benzene portion of the indole ring can significantly influence the electronic properties of the ring system and provide additional points of interaction with the target. msu.edu The nature and position of these substituents are critical for activity and selectivity.

In studies on related indole-2-carboxamides, small, aliphatic, electron-donating groups (EDG) at the 5-position, such as methyl, cyclopropyl (B3062369), and ethyl, were found to be favorable for potency. nih.govacs.org Conversely, electron-withdrawing groups (EWG) like halogens at the same position led to inactive compounds. nih.govacs.org However, in other series, halogen substitution, such as a chloro or fluoro group at the C5 position, enhanced potency. nih.gov This highlights the target-dependent nature of these SARs.

The position of the substituent on the benzene ring is also crucial. In one study, substitutions at the 4- and 5-positions were favored over the 6- and 7-positions. nih.govacs.org Double substitutions on the indole ring have also been tolerated and in some cases led to increased potency. nih.govacs.org

The following table summarizes the general effects of substituents on the benzene ring of the indole-2-carboxamide scaffold based on findings from related series.

| Position | Substituent Type | General Effect on Activity | Reference |

| C5 | Small, aliphatic, electron-donating (e.g., methyl, ethyl, cyclopropyl) | Favorable | nih.gov, acs.org |

| C5 | Electron-withdrawing (e.g., halogens) | Inactive in some series, potent in others | nih.gov, acs.org, nih.gov |

| C4, C5 | - | Generally more favorable than C6, C7 | nih.gov, acs.org |

The C6-methyl group of the this compound scaffold is expected to influence its biological activity through several mechanisms. As an electron-donating group, it increases the electron density of the indole ring, which can affect its interaction with biological targets. msu.edu The methyl group also adds steric bulk and lipophilicity, which can impact binding affinity and selectivity.

Modulations of the Carboxamide Moiety (C2-CONH2)

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build mathematical models correlating the chemical structure of compounds with their biological activity. jocpr.com This approach is instrumental in rational drug design, allowing for the prediction of activity for unsynthesized molecules and providing insights into the structural features crucial for therapeutic effect. drugdesign.org For derivatives of this compound, QSAR studies have been pivotal in optimizing their activity against various biological targets, including cannabinoid receptors, pathogenic microbes, and protein kinases. nih.govacs.orgnih.gov

Research on a series of 1H-indole-2-carboxamides as allosteric modulators of the CB1 receptor revealed that substitutions on the indole ring are critical for activity. nih.gov Specifically, a smaller alkyl group like a methyl at the C3 position was preferred. nih.gov In another study targeting Trypanosoma cruzi, compounds with a methyl group at the 5- or 6-position of the indole core showed good potency. acs.org Similarly, for anti-tuberculosis activity, substitutions at the 4- and/or 6-positions of the indole ring were found to be optimal. nih.gov These findings underscore the significance of the methyl group's position on the indole scaffold in modulating biological outcomes. QSAR models help to quantify these observations and guide the synthesis of more potent analogs. researchgate.netijpar.com

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors—numerical values that characterize the properties of a molecule. nih.gov For the indole scaffold, a wide array of descriptors are calculated to capture its unique physicochemical characteristics. These descriptors are typically categorized into several classes. orientjchem.orgresearchgate.net

The development of a QSAR model begins with drawing the 2D structures of the compounds and optimizing them to their lowest energy 3D conformation. nih.gov Software like PADEL or CORAL is then used to calculate a large number of descriptors. orientjchem.orgnih.gov These descriptors can range from simple constitutional properties to complex 3D representations of the molecule.

A study on indole derivatives as anti-cancer agents, for example, computed 1875 descriptors, including autocorrelation, geometrical, electrostatic, topological, spatial, constitutional, and thermodynamic types. orientjchem.org Another QSAR study on thiosemicarbazone-indole derivatives used descriptors that significantly influenced the compounds' antiproliferative activity. nih.gov The key is to select a subset of these descriptors that have the most significant correlation with the biological activity, while avoiding those that are inter-correlated. orientjchem.org

Below is a table summarizing the types of molecular descriptors commonly employed in QSAR studies of indole derivatives.

| Descriptor Class | Examples | Description |

| Constitutional (1D) | Molecular Weight, Count of specific atoms (e.g., nHBDon), Number of rotatable bonds | Describes the basic composition and connectivity of the molecule without regard to its 3D shape. orientjchem.org |

| Topological (2D) | Wiener index, Kier & Hall connectivity indices (Chi indices), Autocorrelation descriptors (e.g., ATSC3e, GATS8v) | Reflects the topology and branching of the molecular graph. orientjchem.orgresearchgate.net |

| Geometrical (3D) | Molecular surface area, Molecular volume, Shadow indices | Describes the 3D properties of the molecule, requiring conformational information. orientjchem.org |

| Electrostatic (3D) | Dipole moment, Partial charges on atoms, Most-ve/Most+ve Potential | Relates to the distribution of electrons and charge within the molecule, crucial for intermolecular interactions. farmaciajournal.comfarmaciajournal.com |

| Quantum-Chemical | HOMO/LUMO energies, Mulliken charges | Derived from quantum mechanical calculations, providing detailed electronic properties. |

| Hydrophobicity | LogP (octanol-water partition coefficient) | Measures the lipophilicity of the molecule, which is critical for membrane permeability and binding to hydrophobic pockets. drugdesign.org |

The process of building a predictive and reliable QSAR model follows a standardized workflow. capes.gov.br This process involves several key stages, from data preparation to rigorous statistical validation.

Data Set Preparation : A series of compounds with known biological activities (e.g., IC₅₀ or EC₅₀ values) is collected. farmaciajournal.com These activity values are typically converted to a logarithmic scale (e.g., pIC₅₀) to achieve a linear relationship. researchgate.net The dataset is then divided into a training set, used to build the model, and a test set, used for external validation. nih.gov A common split is 70-80% for the training set and 20-30% for the test set. orientjchem.org

Model Generation : Using the training set, a mathematical equation is generated that links the selected molecular descriptors (independent variables) to the biological activity (dependent variable). Common techniques include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). farmaciajournal.comnih.gov

Model Validation : This is the most critical step to ensure the model is robust, stable, and has predictive power, rather than just being a result of a chance correlation. nih.gov Validation is performed using several statistical metrics: nih.govresearchgate.netnih.gov

Internal Validation : This assesses the stability of the model using the training set data. The most common method is Leave-One-Out (LOO) cross-validation, which generates the cross-validated correlation coefficient (q² or Q²). nih.gov A high q² value (typically > 0.5) indicates good internal predictivity. unc.edu

External Validation : The developed model is used to predict the biological activities of the compounds in the test set, which were not used during model generation. The predictive ability is measured by the predictive correlation coefficient (R²_pred). A high value (typically > 0.6) indicates that the model can accurately predict the activity of new compounds. unc.edu

Y-Randomization : The biological activity data in the training set is randomly shuffled multiple times, and a new QSAR model is developed for each shuffled set. The resulting models should have very low R² and q² values, confirming that the original model is not due to a chance correlation. nih.govorientjchem.org

The table below lists the key statistical parameters used for QSAR model validation.

| Parameter | Symbol | Description | Accepted Value |

| Coefficient of Determination | R² | Measures the fraction of the variance in the biological activity that is explained by the model. | > 0.6 |

| Cross-Validated R² | q² or Q² | A measure of the model's internal predictive ability, obtained through cross-validation. | > 0.5 |

| Adjusted R² | R²adj | R² adjusted for the number of descriptors in the model to prevent overfitting. | Close to R² |

| Predictive R² (External) | R²_pred | Measures the model's ability to predict the activity of an external test set. | > 0.6 |

| Standard Error of Estimation | s | Represents the deviation of the predicted values from the observed values. | Low value |

The ultimate goal of a QSAR study is to provide clear, interpretable guidelines for designing new molecules with enhanced activity. drugdesign.org By analyzing the descriptors present in the final QSAR equation, medicinal chemists can understand which physicochemical properties are either beneficial or detrimental to the biological activity of the this compound scaffold.

For instance, a QSAR study on indole-2-carboxamides as CB1 receptor antagonists revealed that increasing the electrostatic potential charge at atom number 3 of the indole ring may be favorable for activity, suggesting that introducing an electron-releasing group at this position could be beneficial. researchgate.netijpar.com Conversely, the model indicated that increased charge at atoms 2 and 7 was unfavorable. researchgate.netijpar.com This kind of detailed insight allows for a focused and rational approach to analog design, saving significant time and resources compared to traditional trial-and-error synthesis. ijpar.com

In another example involving indoloacetamides, a QSAR model showed that good inhibitory activity was largely determined by a lipophilic substituent on the indole nitrogen. nih.gov This suggests that modifications should focus on increasing the hydrophobicity of this specific group to improve potency.

Therefore, the interpretation of QSAR models transforms abstract statistical data into concrete chemical intuition, guiding the modification of the lead compound, this compound, to design next-generation analogs with improved therapeutic profiles.

Conformational Analysis and its Influence on Ligand-Target Binding

While QSAR provides valuable insights based on 2D or 3D descriptors, the actual binding of a ligand to its target is a dynamic 3D process governed by the molecule's conformation. Conformational analysis examines the different spatial arrangements of atoms that a molecule can adopt due to rotation around single bonds. The specific 3D shape, or "bioactive conformation," that a molecule like this compound adopts is critical for fitting into the binding pocket of its target protein. nih.gov

Molecular docking, a computational technique often used in conjunction with QSAR, simulates the interaction between a ligand and a protein at the atomic level. nih.gov These simulations help to predict the preferred binding pose and conformation of the ligand within the receptor's active site. For indole derivatives, docking studies have been used to understand their interactions with targets like the tyrosine kinase receptor and SARS 3CLpro. orientjchem.orgnih.gov

The conformational flexibility of the 1H-indole-2-carboxamide scaffold is primarily influenced by the torsion angles of the carboxamide linker. The relative orientation of the indole core and any appended phenyl rings or other substituents is determined by this linker. Research on anti-Trypanosoma cruzi agents showed that reversing the amide bond in an indole-2-carboxamide derivative restored biological potency, highlighting the critical role of the linker's geometry and hydrogen-bonding pattern. acs.org In the same study, N-methylation of both the amide and the indole nitrogen was found to restore potency, which was hypothesized to be due to the molecule regaining its bioactive conformation. nih.gov

X-ray crystallography provides the most definitive experimental data on molecular conformation. mdpi.com While a specific structure for this compound may not be available, analysis of related structures reveals key conformational features. For instance, the planarity of the indole ring is a defining characteristic, while the attached carboxamide group can adopt different orientations that influence its ability to form hydrogen bonds with a target receptor. These interactions are often crucial for anchoring the ligand in the binding site and achieving high affinity and activity.

Ligand-Target Interaction Dynamics

The interaction between indole-2-carboxamides and their biological targets is characterized by specific binding mechanisms that dictate their functional effects.

The predominant mechanism described for the interaction of indole-2-carboxamides with the CB1 receptor is allosteric modulation. researchgate.netacs.org These compounds bind to a site topographically distinct from the orthosteric pocket where endogenous ligands like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) bind. This allosteric binding induces a conformational change in the receptor, which in turn alters the binding and/or signaling of the orthosteric ligand.

The cooperativity factor (α) is a measure of this allosteric effect. An α value greater than 1 indicates positive cooperativity (enhancement of orthosteric ligand binding), while a value between 0 and 1 indicates negative cooperativity (inhibition of orthosteric ligand binding). An α value of 1 signifies neutral cooperativity, meaning the allosteric ligand binds but does not affect the binding of the orthosteric ligand. acs.org As shown in Table 1, different substitutions on the indole-2-carboxamide scaffold can lead to vastly different cooperativity factors, highlighting the tunability of this allosteric interaction. researchgate.netacs.org

In contrast, the inhibition of enzymes like HIV-1 integrase appears to follow a more traditional competitive or non-competitive binding mechanism at the active site, directly interfering with the enzyme's catalytic function.

Kinetic Analysis of Binding (e.g., k_on, k_off rates)

No studies reporting the kinetic parameters of binding, such as association (k_on) and dissociation (k_off) rates, for this compound to any specific biological target were identified.

Downstream Signaling Pathway Analysis

There is a lack of information on the specific downstream signaling pathways modulated by this compound.

Intracellular Second Messenger Systems (e.g., cAMP, Ca2+)

No data was found describing the effects of this compound on intracellular second messenger systems such as cyclic AMP (cAMP) or calcium ion (Ca2+) concentrations.

Gene Expression and Protein Synthesis Modulation

The influence of this compound on gene expression or protein synthesis has not been documented in the reviewed literature.

Protein Phosphorylation Cascades and Kinase Activity

There are no available studies that analyze the impact of this compound on protein phosphorylation cascades or its activity against specific kinases.

Cellular Permeability and Intracellular Distribution Studies

Specific data on the cellular permeability and intracellular distribution of this compound are not available. While related compounds have been studied for their permeability, this data cannot be directly extrapolated to the 6-methyl derivative without specific experimental validation.

Target Engagement Studies in Cellular Contexts

No target engagement studies for this compound in cellular systems have been published in the reviewed scientific literature.

Preclinical Biological Evaluation in Vitro and in Vivo Non Human Systems

Cell-Based Assays for Target Engagement and Pathway Modulation

Cell-based assays are fundamental in determining the cellular response to a compound, offering a window into its mechanism of action and therapeutic potential.

Reporter Gene Assays for Transcriptional Activity

Currently, there is no publicly available scientific literature detailing the use of reporter gene assays to evaluate the transcriptional activity of 6-methyl-1H-indole-2-carboxamide. Such assays would be valuable in identifying the specific signaling pathways modulated by this compound.

Cellular Uptake and Efflux Studies

Detailed studies on the cellular uptake and efflux mechanisms of this compound are not extensively reported in the current body of scientific research. Understanding these parameters is crucial for optimizing drug delivery and overcoming potential resistance mechanisms.

Organelle-Specific Localization and Functional Impact

The specific subcellular localization of this compound and its direct impact on organelle function have not been a focus of published research. Determining organelle-specific accumulation could provide vital clues about its mode of action and potential off-target effects.

Phenotypic Screening in Defined Cell Lines

Phenotypic screening has been the primary method for evaluating the biological activity of indole-2-carboxamides, including derivatives of this compound. These screens have identified promising activity against various pathogens and cancer cell lines.

In the pursuit of novel treatments for Chagas disease, a library of small molecules was screened, leading to the identification of several active indole-2-carboxamides. nih.gov Structure-activity relationship (SAR) studies revealed that small, electron-donating groups at the 5' or 6' position of the indole (B1671886) core were favorable for potency against Trypanosoma cruzi, the causative agent of the disease. nih.gov Specifically, compounds with a methyl group at these positions demonstrated moderate to good potency. nih.gov

Furthermore, various indole-2-carboxamide derivatives have been evaluated for their antimycobacterial properties. A series of these compounds, including a 4,6-dimethyl indole derivative, exhibited potent activity against a panel of Mycobacterium species. nih.gov

In the context of oncology, indole-2-carboxamides have been investigated for their antiproliferative effects. For instance, a range of these compounds has been synthesized and tested against human cancer cell lines, with some derivatives showing significant inhibitory activity against kinases such as EGFR, VEGFR-2, and BRAFV600E. While these studies did not specifically focus on the 6-methyl derivative, they highlight the potential of this chemical scaffold in cancer therapy.

The table below summarizes the antiproliferative and cytotoxic activities of representative indole-2-carboxamide derivatives in various cell lines.

| Compound/Analog | Cell Line | Assay Type | Activity | Reference |

| 5'-methyl indole-2-carboxamide analog | T. cruzi amastigotes | Potency (pEC₅₀) | 5.4 - 6.2 | nih.gov |

| Indole-2-carboxamide analog | HFF-1 (human foreskin fibroblast) | Cytotoxicity | Good selectivity | nih.gov |

| Indole-2-carboxamide analog | HepG2 (human liver cancer) | Cytotoxicity | Good selectivity | nih.gov |

| 4,6-dimethyl indole-2-carboxamide analog | THP-1 (human monocytic) | Cytotoxicity | Minimal in vitro cytotoxicity | nih.gov |

Tissue-Based Functional Assays

Tissue-based assays can provide a more integrated understanding of a compound's pharmacological effects in a system that retains some of the complexity of a whole organ.

Isolated Organ Preparations for Pharmacological Profiling

As of the current literature survey, there are no published studies that have utilized isolated organ preparations to profile the pharmacological effects of this compound. Such experiments would be instrumental in characterizing its activity on specific physiological systems, for example, its effects on vascular or smooth muscle tone.

Tissue Slice Culture Models for Ex Vivo Studies

Organotypic tissue slice cultures represent a sophisticated ex vivo model that bridges the gap between traditional two-dimensional (2D) cell cultures and complex in vivo animal models. This technique utilizes precision-cut sections of fresh tissue, which are then maintained in a culture environment that preserves the native three-dimensional (3D) architecture, cellular heterogeneity, and the intricate tumor microenvironment (TME). nih.gov The primary advantage of this model is its ability to provide a more accurate prediction of a compound's efficacy and its effects on complex biological processes within a tissue context. nih.gov

The preparation of these cultures involves collecting surgically resected tissues, which are then sectioned into thin, uniform slices using instruments like a vibratome. nih.gov These slices can be cultured for extended periods, allowing for the assessment of a compound's impact on cell proliferation, apoptosis, and interactions between different cell types within the tissue. nih.gov

Currently, specific studies detailing the evaluation of this compound using tissue slice culture models have not been identified in the published literature. However, this ex vivo platform is highly applicable for investigating the antiproliferative effects of indole-2-carboxamide derivatives observed in vitro. For instance, treating tumor slices derived from human or animal models with this compound could validate its anticancer potential and provide insights into its mechanism within a preserved physiological context.

Non-Human Animal Model Studies

Rodent models, particularly mice and rats, are fundamental in preclinical research for evaluating the in vivo activity, target engagement, and pharmacokinetic properties of new compounds. While specific in vivo studies in rodent models for the compound this compound are not extensively detailed in the available literature, research on closely related indole-2-carboxamide analogs provides valuable insights into the potential of this chemical class.

For example, in the development of agents against Chagas disease, a series of substituted indole-2-carboxamides were evaluated. nih.gov Although these studies focused primarily on 5-substituted analogs, they progressed to exploratory pharmacokinetic (PK) and tolerability studies in BALB/c mice. One analog was found to be well-tolerated at oral doses up to 200 mg/kg, demonstrating the potential for this scaffold to yield compounds with viable in vivo properties. nih.gov Furthermore, a proof-of-concept efficacy study in mouse models of Chagas disease showed that a related compound could reduce the parasite load in both acute and chronic stages of infection. nih.gov

In a different therapeutic area, N-arylsulfonyl-indole-2-carboxamide derivatives have been shown to produce significant glucose-lowering effects in type 2 diabetic KKAy mice and ZDF rat models. acs.org These findings underscore the potential of the indole-2-carboxamide scaffold to produce systemically active agents.

The table below summarizes findings for a related 5-methyl-1H-indole-2-carboxamide derivative, highlighting the type of data that would be sought for this compound in future rodent studies.

| Model System | Compound Class | Key Findings | Reference |

| BALB/c Mice | Indole-2-carboxamide | Tolerability at oral doses up to 200 mg/kg; reduction of parasite load in Chagas disease models for a lead compound. | nih.gov |

| KKAy Mice, ZDF Rats | N-Arylsulfonyl-Indole-2-Carboxamide | Significant glucose-lowering effects in diabetic models. | acs.org |

These studies collectively suggest that should this compound demonstrate promising in vitro activity, subsequent evaluation in rodent models would be a logical and necessary step to determine its in vivo efficacy and target engagement.

The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for developmental biology, toxicology, and high-throughput drug screening. nih.gov Key advantages include their rapid external development, optical transparency of embryos, and the high degree of genetic conservation with humans, as over 80% of human disease-associated proteins have a zebrafish orthologue. nih.govnih.gov These features permit real-time imaging of organogenesis and the effects of chemical compounds on developmental pathways. mdpi.com

Zebrafish embryos can absorb small molecules directly from the water, making them ideal for screening chemical libraries to identify compounds that cause specific developmental phenotypes or rescue disease-related defects. nih.gov This model is particularly sensitive for assessing neurodevelopmental and cardiovascular toxicity. mdpi.commdpi.com For instance, exposure to certain compounds can lead to observable morphological defects, altered swimming behavior, or changes in the expression of fluorescent reporter genes linked to specific cellular pathways. mdpi.commdpi.com

As of now, published research specifically employing zebrafish models to evaluate this compound has not been found. However, the zebrafish model offers a valuable platform for future investigations. Given the observed in vitro antiproliferative activity of some indole-2-carboxamides, a zebrafish-based screen could rapidly assess the compound for potential toxicity, effects on angiogenesis (a key process in cancer), or other developmental impacts, providing crucial data early in the preclinical pipeline. nih.govnih.gov

Invertebrate model organisms, such as the fruit fly (Drosophila melanogaster) and the nematode (Caenorhabditis elegans), are powerful tools for dissecting the genetic and molecular mechanisms underlying biological processes and drug action. Their short lifecycles, well-characterized genetics, and the availability of sophisticated genetic tools allow for large-scale screens to identify gene-drug interactions and signaling pathways. mdpi.com

These models can be particularly useful for understanding a compound's mechanism of action. For example, if a compound is found to be effective against a particular disease, a screen in Drosophila or C. elegans could identify genetic mutations that either enhance or suppress the compound's effect, thereby pinpointing its molecular target or pathway of action. Comparative analyses of transcriptomic data from invertebrate models and mammalian systems can reveal conserved molecular responses to various stimuli. mdpi.com

There is currently no specific research available that details the use of invertebrate models for the mechanistic investigation of this compound. Should this compound advance in preclinical development, these models could be employed to elucidate its precise mechanism of action, particularly if its target is unknown or if it exhibits a novel biological effect.

Computational Chemistry and Cheminformatics Approaches

Molecular Docking and Scoring Function Evaluation of 6-methyl-1H-indole-2-carboxamide and Analogs

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. jocpr.com For this compound and its derivatives, docking studies are instrumental in elucidating potential binding modes within the active sites of various protein targets. These studies can provide insights into the structure-activity relationships (SAR) that govern the compound's biological effects. mdpi.com

The process involves generating a multitude of possible conformations of the ligand within the protein's binding pocket and then using a scoring function to rank these poses based on their predicted binding affinity. The accuracy of these predictions has been significantly enhanced by the development of sophisticated algorithms and scoring functions, such as those implemented in software like AutoDock Vina, which has demonstrated improved prediction accuracy and computational speed. acs.org

Protein-Ligand Interaction Fingerprints Analysis

To systematically analyze the results of molecular docking, protein-ligand interaction fingerprints (PLIFs) are employed. nih.gov PLIFs are binary strings that encode the presence or absence of specific interactions between the ligand and each amino acid residue in the binding site. researchgate.netnih.gov These interactions can include hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

For a molecule like this compound, a PLIF analysis would reveal which residues in a target protein are crucial for its binding. For instance, the indole (B1671886) nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen of the carboxamide can act as a hydrogen bond acceptor. The methyl group at the 6-position can engage in hydrophobic interactions. By comparing the PLIFs of a series of analogs, researchers can identify the key interactions that contribute to or detract from binding affinity. mdpi.com This information is invaluable for guiding the design of more potent and selective inhibitors.

A hypothetical PLIF analysis for this compound binding to a generic kinase active site is presented in the table below.

| Interaction Type | Residue | Present (1) / Absent (0) |

| Hydrogen Bond (Donor) | Asp165 | 1 |

| Hydrogen Bond (Acceptor) | Lys72 | 1 |

| Hydrophobic | Leu140 | 1 |

| Hydrophobic | Val80 | 1 |

| Pi-Cation | Lys72 | 1 |

Binding Hotspot Prediction and Ligand Efficiency Mapping

Binding hotspots are regions within a protein's binding site that contribute disproportionately to the binding free energy. nih.gov Identifying these hotspots is crucial for effective drug design. Computational methods can predict these hotspots by analyzing the protein's structure and physicochemical properties. nih.govmdpi.com For a given target, predicting the binding hotspots can help in positioning ligands like this compound to maximize favorable interactions.

Ligand efficiency (LE) is a metric used to assess the binding energy per atom of a ligand. It is a useful tool for optimizing lead compounds. By mapping the ligand efficiency of a series of this compound analogs, researchers can identify which modifications lead to a more efficient use of molecular size and properties to achieve high affinity. This approach helps in avoiding the unnecessary increase in molecular weight and lipophilicity that can negatively impact a drug's pharmacokinetic properties.

Molecular Dynamics Simulations of Ligand-Target Complexes

While molecular docking provides a static picture of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. nih.govnih.gov MD simulations are powerful tools for validating docking poses and understanding the intricate details of ligand binding. mdpi.com

Conformational Sampling and Stability Analysis of Indole Ligands

MD simulations allow for the exploration of the conformational landscape of this compound when bound to its target. acs.org The flexibility of the carboxamide linker and the potential for rotation around the bond connecting it to the indole ring can be investigated. By analyzing the trajectory of the simulation, researchers can determine the most stable binding conformations and the key interactions that maintain the stability of the complex. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are often monitored to assess the stability of the simulation.

Water Network Analysis in Binding Sites

Water molecules within a protein's binding site can play a critical role in mediating protein-ligand interactions. acs.orgnih.govnih.gov They can form bridging hydrogen bonds between the ligand and the protein, or their displacement upon ligand binding can be entropically favorable. nih.govconsensus.app Water network analysis, often performed in conjunction with MD simulations, aims to identify and characterize these important water molecules. For this compound, understanding the role of the surrounding water molecules can provide opportunities for designing analogs that either displace or favorably interact with them to improve binding affinity and selectivity.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. researchgate.net A pharmacophore model for a series of active indole-2-carboxamide derivatives would typically include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. nih.gov This process, known as virtual screening, allows for the rapid and cost-effective identification of potential new drug candidates. chapman.edu For instance, a pharmacophore model derived from active analogs of this compound could be used to screen for new scaffolds that retain the key binding interactions but possess different core structures, potentially leading to compounds with improved properties.

Ligand-Based and Structure-Based Drug Design Strategies

The development of novel therapeutics based on the this compound scaffold heavily relies on both ligand-based and structure-based drug design strategies. These computational approaches leverage information about known active molecules and the three-dimensional structure of biological targets, respectively, to guide the design of new and improved derivatives.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown or difficult to determine. This approach is built upon the principle that molecules with similar structures are likely to have similar biological activities. For indole-2-carboxamides, this involves analyzing the structure-activity relationships (SAR) of a series of known active compounds to build a pharmacophore model. This model defines the essential structural features and their spatial arrangement required for biological activity.

For instance, in the development of anti-Trypanosoma cruzi agents, extensive SAR studies on 1H-indole-2-carboxamides revealed that small, aliphatic, electron-donating groups at the 5-position of the indole core, such as methyl or cyclopropyl (B3062369), were favorable for potency. acs.org Conversely, electron-withdrawing groups like halogens led to inactive compounds. acs.org Such data is crucial for building predictive quantitative structure-activity relationship (QSAR) models, which can then be used to screen virtual libraries of novel this compound derivatives and prioritize them for synthesis.

Structure-based drug design (SBDD) , on the other hand, is utilized when the 3D structure of the target protein is available. This powerful technique allows for the visualization of how a ligand, such as a this compound derivative, binds to the active site of its target. Molecular docking simulations are a cornerstone of SBDD, predicting the preferred orientation and binding affinity of a ligand to a target protein.

A notable example is the structure-based discovery of 1H-indole-2-carboxamide derivatives as potent inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a target implicated in various human diseases. nih.gov Through structural optimization of a hit compound, researchers developed a novel indole-2-carboxamide hinge scaffold with significantly improved anti-ASK1 kinase activity. nih.gov Docking studies can reveal key hydrogen bonding interactions, hydrophobic contacts, and other molecular interactions that are critical for binding, thereby guiding the rational design of modifications to the this compound scaffold to enhance potency and selectivity. nih.gov

| Design Strategy | Principle | Application to this compound | Key Techniques |

| Ligand-Based | Similar molecules have similar biological activities. | Deriving pharmacophore models and QSAR from known active indole-2-carboxamides to predict the activity of novel 6-methyl derivatives. | Pharmacophore modeling, 3D-QSAR, similarity searching. |

| Structure-Based | Utilizes the 3D structure of the biological target. | Docking this compound derivatives into the active site of a target protein to predict binding modes and affinities. | Molecular docking, molecular dynamics simulations. |

De Novo Design Methodologies for Novel this compound Derivatives

De novo design methodologies represent a creative and powerful computational approach to generate entirely new molecular structures with desired biological activities, rather than modifying existing ones. These methods are particularly valuable for exploring novel chemical space and identifying unique scaffolds that can be developed into next-generation therapeutics. For the this compound core, de novo design can be employed to generate diverse libraries of derivatives with potentially improved properties.

The process typically starts with a "seed" fragment, which could be the this compound scaffold itself or a portion of it known to be important for binding. The software then "grows" new molecular fragments onto this seed, or links different fragments together within the constraints of a target's binding site (in structure-based de novo design) or a pharmacophore model (in ligand-based de novo design). mdpi.com

One can envision a structure-based de novo design approach where the this compound core is placed within the active site of a target kinase. The algorithm would then explore various chemical functionalities that can be added to the scaffold to form favorable interactions with specific amino acid residues in the binding pocket, potentially leading to the discovery of highly potent and selective inhibitors. mdpi.com

| De Novo Design Approach | Description | Application to this compound |

| Structure-Based | Builds molecules directly within the binding site of a target protein. | Generating novel derivatives that optimally fill the active site of a specific enzyme or receptor, starting from the this compound core. |

| Ligand-Based | Generates molecules that match a predefined pharmacophore model. | Creating diverse sets of molecules that possess the key chemical features identified from known active indole-2-carboxamides. |

Data Mining and Machine Learning Applications in Indole Research

The vast and ever-growing amount of chemical and biological data presents both a challenge and an opportunity in drug discovery. Data mining and machine learning techniques are increasingly being used to extract valuable knowledge from these large datasets to guide research on indole-containing compounds, including this compound.

These computational tools can be applied to a wide range of tasks, such as:

Predicting Biological Activity: Machine learning models, such as support vector machines (SVM), random forests, and deep neural networks, can be trained on datasets of known active and inactive indole derivatives to predict the biological activity of new, untested compounds. This allows for the rapid virtual screening of large chemical libraries.

QSAR Modeling: As mentioned earlier, QSAR models are a form of machine learning that quantitatively correlates the chemical structure of a series of compounds with their biological activity. For this compound, a 3D-QSAR study could reveal how the steric and electrostatic fields around the molecule influence its inhibitory potency against a particular target. nih.gov

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is crucial for their success. Machine learning models can be built to predict properties like solubility, permeability, and potential toxicity of novel this compound derivatives, helping to identify and deprioritize compounds with unfavorable profiles early in the discovery process.

For example, a study on indole-2-carboxamide derivatives as inhibitors of the enzyme Human Leukocyte Gelatinase-associated Prostaglandin (HLGP) utilized molecular docking and 3D-QSAR calculations to understand the key structural features for inhibitory activity. The models highlighted the critical role of the indole ring and the carboxamide moiety in binding. nih.gov

| Application | Description | Relevance to this compound |

| Activity Prediction | Training models to classify compounds as active or inactive. | Virtually screening large libraries of derivatives to identify potential hits. |

| QSAR Modeling | Correlating structural features with biological activity. | Guiding the optimization of substituents on the indole ring for enhanced potency. |

| ADMET Prediction | Predicting drug-like properties. | Prioritizing derivatives with favorable pharmacokinetic and safety profiles for further development. |

Preclinical Pharmacokinetics and Metabolism Non Human Systems

Absorption Studies in Vitro (e.g., Caco-2 Permeability, PAMPA)

Information regarding the in vitro permeability of 6-methyl-1H-indole-2-carboxamide, as determined by Caco-2 or PAMPA assays, was not available in the reviewed literature. However, a study on a series of 1H-indole-2-carboxamides, which included the 6-methyl analog, utilized permeability as a parameter in their screening cascade to support medicinal chemistry efforts. nih.gov

Distribution Studies in Animal Models (e.g., Plasma Protein Binding, Tissue Distribution)

Specific data on the plasma protein binding and tissue distribution of this compound in animal models were not found in the available literature.

Metabolism Studies in Vitro and in Animal Models

In vitro and in vivo metabolism studies have been crucial in understanding the disposition of this compound. These investigations have highlighted metabolic stability as a key challenge for this series of compounds. nih.govacs.org

The metabolic stability of 1H-indole-2-carboxamide analogs was assessed in mouse and human liver microsomes, as well as in hepatocytes. nih.govacs.org Generally, compounds in this series, including those with a methyl group on the indole (B1671886) ring, exhibited moderate to high clearance, indicating susceptibility to hepatic metabolism. nih.gov For instance, early analogs showed high intrinsic clearance in mouse liver microsomes (MLM). acs.org Studies with mouse and human hepatocytes also demonstrated moderate clearance, which correlated well with the in vivo data. nih.gov

Table 1: In Vitro Metabolic Stability of a Related 1H-Indole-2-carboxamide Analog

| Assay System | Species | Intrinsic Clearance (Clint) | Reference |

|---|---|---|---|

| Liver Microsomes | Mouse | High | acs.org |

| Hepatocytes | Mouse | Moderate | nih.gov |

| Hepatocytes | Human | Moderate | nih.gov |

Note: This table represents general findings for the 1H-indole-2-carboxamide series as specific values for the 6-methyl analog were not detailed.

Efforts to identify metabolic "soft spots" were conducted using human and mouse S9 fractions for the 1H-indole-2-carboxamide series. acs.org While the specific metabolites of this compound were not detailed, the focus on the 5' position of the indole for substitutions like methyl and cyclopropyl (B3062369) was driven by a desire to improve metabolic stability, suggesting this area is a primary site of metabolism. nih.govacs.org

The contribution of cytochrome P450 (CYP) enzymes to the clearance of related 1H-indole-2-carboxamide compounds was demonstrated through the use of a pan-CYP inhibitor, 1-aminobenzotriazole (B112013) (1-ABT). nih.gov Pre-treatment with 1-ABT led to a 2.5–3-fold increase in the exposure of analogous compounds, confirming that hepatic clearance is a significant factor limiting their systemic levels. nih.gov This indicates that one or more CYP enzymes are responsible for the metabolism of this class of compounds. However, specific CYP enzyme inhibition or induction profiling data for this compound was not available in the searched literature.

Excretion Pathways in Animal Models (e.g., Biliary, Renal)